2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Overview
Description
2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Mode of Action
It’s known that pyrimidine derivatives interact with their targets in a way that can inhibit or alter their function, leading to various biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrimidine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Given the broad range of biological activities exhibited by pyrimidine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Related pyrazolo[1,5-a]pyrimidines have been found to inhibit CDK2, a key enzyme in cell cycle regulation . This suggests that 2-methyl-7-(4-methyl-1-piperazinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine may interact with similar enzymes and proteins.
Cellular Effects
In cellular context, 2-methyl-7-(4-methyl-1-piperazinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, related compounds have shown cytotoxic activities against various cell lines .
Molecular Mechanism
It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diphenylpyrazole with 2-chloro-4-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazin-1-yl derivatives: Compounds with similar piperazine moieties.
Phenylpyrazolo[1,5-a]pyrimidines: Compounds with similar pyrazolo[1,5-a]pyrimidine cores.
Uniqueness
2-Methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups, along with the piperazine moiety, contributes to its versatility in various applications .
Properties
IUPAC Name |
2-methyl-7-(4-methylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-23(20-11-7-4-8-12-20)24-25-21(19-9-5-3-6-10-19)17-22(29(24)26-18)28-15-13-27(2)14-16-28/h3-12,17H,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQIOUQMTMUKLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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